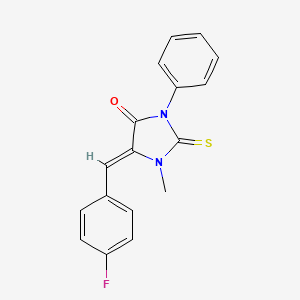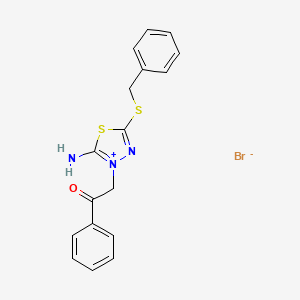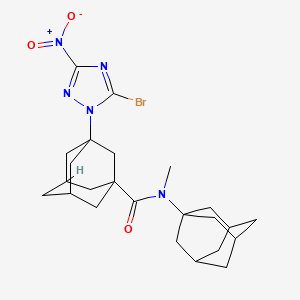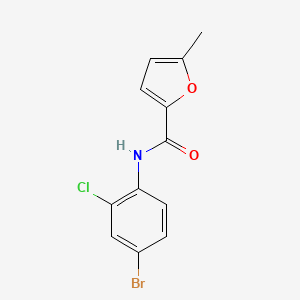![molecular formula C18H15F3N2O2S B4618243 2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE](/img/structure/B4618243.png)
2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE
Vue d'ensemble
Description
2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a trifluoroacetyl group, which is known for its electron-withdrawing properties, and a thiophene ring, which is a sulfur-containing heterocycle.
Méthodes De Préparation
The synthesis of 2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced via acylation using trifluoroacetic anhydride in the presence of a base.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as Suzuki or Stille coupling, using appropriate thiophene derivatives.
Final Assembly: The final compound is assembled by linking the indole and thiophene moieties through an amide bond formation using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Analyse Des Réactions Chimiques
2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiophene rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents.
Amidation: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique structural features.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mécanisme D'action
The mechanism of action of 2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with nuclear receptors.
Pathways: It can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE can be compared with other indole derivatives and trifluoroacetyl-containing compounds:
Indole Derivatives: Compounds like indomethacin and tryptophan share the indole core but differ in their functional groups and biological activities.
Trifluoroacetyl Compounds: Trifluoroacetylthiophene and trifluoroacetylbenzene are similar in having the trifluoroacetyl group but differ in their core structures and reactivity.
This compound’s unique combination of an indole core, trifluoroacetyl group, and thiophene ring makes it a valuable molecule for various scientific and industrial applications.
Propriétés
IUPAC Name |
2-[2-methyl-3-(2,2,2-trifluoroacetyl)indol-1-yl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2S/c1-11-16(17(25)18(19,20)21)13-6-2-3-7-14(13)23(11)10-15(24)22-9-12-5-4-8-26-12/h2-8H,9-10H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKBCAHSDFYXTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NCC3=CC=CS3)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]phenyl}acetamide](/img/structure/B4618168.png)
![(3E)-3-[(5-nitrofuran-2-yl)methylidene]-1,4-dioxan-2-one](/img/structure/B4618181.png)
![2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4618186.png)
![2-methyl-N-[2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B4618192.png)
![N-(2-ethylphenyl)-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4618204.png)

![1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4618208.png)
![N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]butanamide](/img/structure/B4618215.png)
![5,6-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4618224.png)



![8-METHYL-N-[(PYRIDIN-2-YL)METHYL]-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE](/img/structure/B4618257.png)
![2-[(3-{[4-(methylthio)benzyl]amino}propyl)amino]ethanol dihydrochloride](/img/structure/B4618261.png)
